Cas no 114869-99-7 (Fondaparinux Sodium tetra-saccharide Intermediate)

Fondaparinux Sodium tetra-saccharide Intermediate Chemical and Physical Properties
Names and Identifiers
-
- methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-
- Fondaparinux Sodium tetra-saccharide Intermediate
-
- Inchi: 1S/C71H82N4O27/c1-40(76)87-38-49-54(56(89-33-44-23-13-8-14-24-44)51(67(86-7)96-49)73-71(83)93-37-48-31-21-12-22-32-48)98-70-64(95-43(4)79)60(91-35-46-27-17-10-18-28-46)61(62(102-70)66(82)85-6)101-68-52(74-75-72)57(94-42(3)78)55(50(97-68)39-88-41(2)77)99-69-63(92-36-47-29-19-11-20-30-47)58(53(80)59(100-69)65(81)84-5)90-34-45-25-15-9-16-26-45/h8-32,49-64,67-70,80H,33-39H2,1-7H3,(H,73,83)/t49-,50-,51-,52-,53+,54-,55?,56-,57-,58+,59+,60+,61+,62-,63-,64-,67+,68-,69-,70-/m1/s1
- InChI Key: KSSGPJXKZSZZRN-AGVLQYFCSA-N
- SMILES: O([C@@H]1[C@@H]([C@H](C([C@@H](COC(C)=O)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)OC)O1)O)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC(C)=O)N=[N+]=[N-])[C@@H]1[C@H](C(=O)OC)O[C@H]([C@@H]([C@H]1OCC1C=CC=CC=1)OC(C)=O)O[C@@H]1[C@@H](COC(C)=O)O[C@@H]([C@@H]([C@H]1OCC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 1422.51664335 g/mol
- Monoisotopic Mass: 1422.51664335 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 29
- Heavy Atom Count: 102
- Rotatable Bond Count: 38
- Complexity: 2680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 19
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 1423.4
- XLogP3: 6.5
- Topological Polar Surface Area: 342
Fondaparinux Sodium tetra-saccharide Intermediate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M320125-25mg |
Fondaparinux Sodium tetra-saccharide Intermediate |
114869-99-7 | 25mg |
$712.00 | 2023-05-17 | ||
TRC | M320125-10mg |
Fondaparinux Sodium tetra-saccharide Intermediate |
114869-99-7 | 10mg |
$356.00 | 2023-05-17 | ||
TRC | M320125-100mg |
Fondaparinux Sodium tetra-saccharide Intermediate |
114869-99-7 | 100mg |
$2136.00 | 2023-05-17 | ||
TRC | M320125-250mg |
Fondaparinux Sodium tetra-saccharide Intermediate |
114869-99-7 | 250mg |
$4265.00 | 2023-05-17 | ||
TRC | M320125-1mg |
Fondaparinux Sodium tetra-saccharide Intermediate |
114869-99-7 | 1mg |
$92.00 | 2023-05-17 |
Fondaparinux Sodium tetra-saccharide Intermediate Related Literature
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on Fondaparinux Sodium tetra-saccharide Intermediate
Comprehensive Overview of Fondaparinux Sodium tetra-saccharide Intermediate (CAS No. 114869-99-7)
Fondaparinux Sodium tetra-saccharide Intermediate (CAS No. 114869-99-7) is a critical synthetic oligosaccharide derivative widely utilized in the pharmaceutical industry, particularly in the development of anticoagulant therapies. This compound serves as a key intermediate in the synthesis of Fondaparinux Sodium, a clinically approved anticoagulant used for preventing and treating deep vein thrombosis (DVT) and pulmonary embolism (PE). The growing demand for anticoagulant drugs and heparin alternatives has significantly increased interest in this intermediate, making it a focal point for researchers and manufacturers alike.
The structural complexity of Fondaparinux Sodium tetra-saccharide Intermediate underscores its importance in modern medicinal chemistry. Comprising four sugar units, this intermediate mimics the minimal antithrombin-binding sequence of heparin, offering a synthetic advantage over natural heparin derivatives. Unlike heparin, which is derived from animal sources, Fondaparinux Sodium and its intermediates are entirely synthetic, reducing risks associated with batch variability and contaminants. This aligns with current industry trends favoring consistent quality and synthetic reproducibility in drug development.
Recent advancements in carbohydrate chemistry and glycosylation techniques have further optimized the production of Fondaparinux Sodium tetra-saccharide Intermediate. Researchers are increasingly focusing on green chemistry approaches to minimize environmental impact during synthesis. For instance, catalytic methods and solvent-free reactions are being explored to enhance process efficiency while adhering to sustainability goals. These innovations address the rising demand for eco-friendly pharmaceutical synthesis, a topic frequently searched in academic and industrial circles.
The pharmacological profile of Fondaparinux Sodium, derived from this intermediate, has also garnered attention due to its predictable pharmacokinetics and reduced side effects compared to traditional anticoagulants. Clinicians often search for alternatives to warfarin or low-molecular-weight heparins, making Fondaparinux Sodium a compelling option. Its mechanism of action—selective inhibition of Factor Xa—provides a targeted therapeutic effect, reducing the risk of bleeding complications, a common concern with older anticoagulants.
From a regulatory perspective, the synthesis and handling of Fondaparinux Sodium tetra-saccharide Intermediate comply with stringent Good Manufacturing Practices (GMP) standards. This ensures the compound’s suitability for large-scale pharmaceutical production. Quality control measures, including HPLC purity testing and spectroscopic characterization, are critical to maintaining batch consistency. Such rigorous standards align with global regulatory expectations, particularly in markets like the U.S. FDA and European EMA, where synthetic intermediates are closely scrutinized.
In conclusion, Fondaparinux Sodium tetra-saccharide Intermediate (CAS No. 114869-99-7) represents a cornerstone in the synthesis of next-generation anticoagulants. Its synthetic versatility, coupled with the growing need for safe and effective anticoagulation therapies, positions it as a vital component in modern drug development. As research continues to explore novel glycosylation strategies and sustainable production methods, this intermediate will likely remain at the forefront of pharmaceutical innovation.
114869-99-7 (Fondaparinux Sodium tetra-saccharide Intermediate) Related Products
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)



